

Safety and toxicity data for "2-Prop-1-enyl-p-cymene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Prop-1-enyl-p-cymene

Cat. No.: B087797

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An In-depth Technical Guide on the Safety and Toxicity of **2-Prop-1-enyl-p-cymene** and its Isomer, Carvacrol

Disclaimer: Limited direct safety and toxicity data is available for **2-Prop-1-enyl-p-cymene**. This guide provides a comprehensive overview of the safety and toxicity of its close structural isomer, carvacrol (CAS 499-75-2), which is a common practice in toxicological assessment known as read-across. The information presented for carvacrol is intended to provide a robust understanding of the potential hazards associated with this class of compounds.

Chemical Identification

Compound	IUPAC Name	CAS Number	Molecular Formula
2-Prop-1-enyl-p-cymene	1-methyl-4-(1-methylethyl)-2-(1-propen-1-yl)-benzene	14374-92-6	C ₁₃ H ₁₈
Carvacrol	2-Methyl-5-(1-methylethyl)phenol	499-75-2	C ₁₀ H ₁₄ O

Hazard Identification

2-Prop-1-enyl-p-cymene

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-Prop-1-enyl-p-cymene** is classified as follows:

- Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways[1].
- Skin Irritation, Category 2: Causes skin irritation[1].

Carvacrol

Carvacrol has a more extensive toxicological profile:

- Acute Oral Toxicity, Category 4: Harmful if swallowed[2][3][4].
- Skin Corrosion/Irritation, Category 1B/2: Causes severe skin burns and eye damage or causes skin irritation[2][4][5].
- Serious Eye Damage/Eye Irritation, Category 1/2A: Causes serious eye damage or causes serious eye irritation[2][3][4][5].
- Skin Sensitization, Category 1: May cause an allergic skin reaction[3][4].

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for carvacrol.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	810 mg/kg	[4]
LD ₅₀	Rat	Oral	4,750 mg/kg	[6]
LD ₅₀	Mouse	Oral	1,695 mg/kg	[6]
LD ₅₀	Rabbit	Dermal	2700 mg/kg	[7]
LD ₅₀	Mouse	Subcutaneous	680 mg/kg	[7]
LD	Dog	Intravenous	0.31 g/kg	[7]

Table 2: Genotoxicity and Mutagenicity

Assay	System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium	With & Without	Not Mutagenic	[7]
BlueScreen Assay	Human Cells	With & Without	Not Genotoxic	[8]
In vitro Micronucleus Test	-	-	Not Clastogenic	[8]
SOS Chromotest	-	-	Weakly Genotoxic	[7]
DNA Repair Test	-	-	Weakly Genotoxic	[7]
Comet Assay	V79 Chinese Hamster Lung Fibroblasts	-	No DNA Damage	[7]

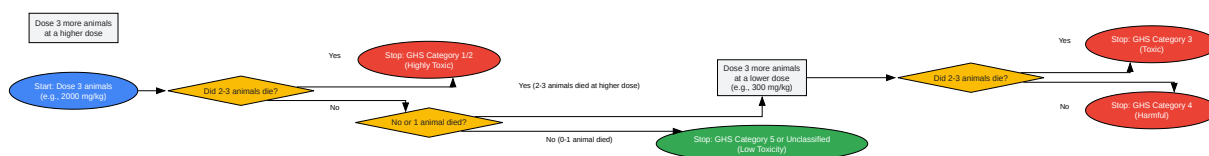
Table 3: Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Effects Observed at Higher Doses	Reference
90-day	Rat	Oral	12 mg/kg/day	Alterations in urinalysis, hematology, clinical biochemistry, and histopathology (centrilobular hepatocellular hypertrophy)	[9]

Experimental Protocols

Acute Oral Toxicity (LD₅₀) - OECD 423

This protocol is a stepwise procedure with the use of a limited number of animals.



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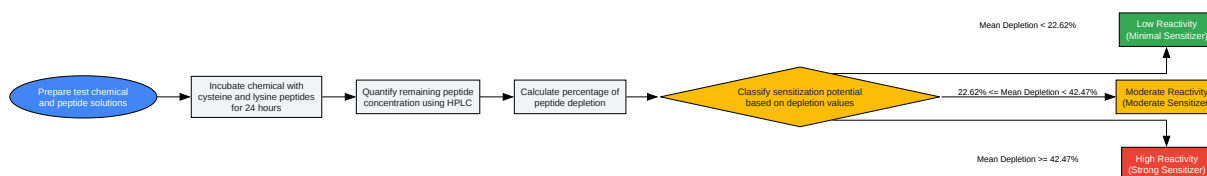
Acute Oral Toxicity (OECD 423) Workflow

Methodology:

- Fasting: Animals are fasted prior to dosing.
- Dosing: A single dose of the substance is administered by oral gavage.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Dose Adjustment: Based on the number of mortalities, the dose for the next set of animals is adjusted up or down.

In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

This assay assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine.



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Direct Peptide Reactivity Assay (DPRA) Workflow

Methodology:

- **Preparation:** Solutions of the test chemical and synthetic peptides (containing either cysteine or lysine) are prepared.
- **Incubation:** The test chemical is incubated with each peptide solution for 24 hours.
- **Analysis:** The concentration of the remaining unreacted peptide is determined using High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
- **Classification:** The mean peptide depletion is used to categorize the substance into reactivity classes, which correlate with skin sensitization potential.

90-Day Repeated Oral Dose Toxicity - OECD 408

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Methodology:

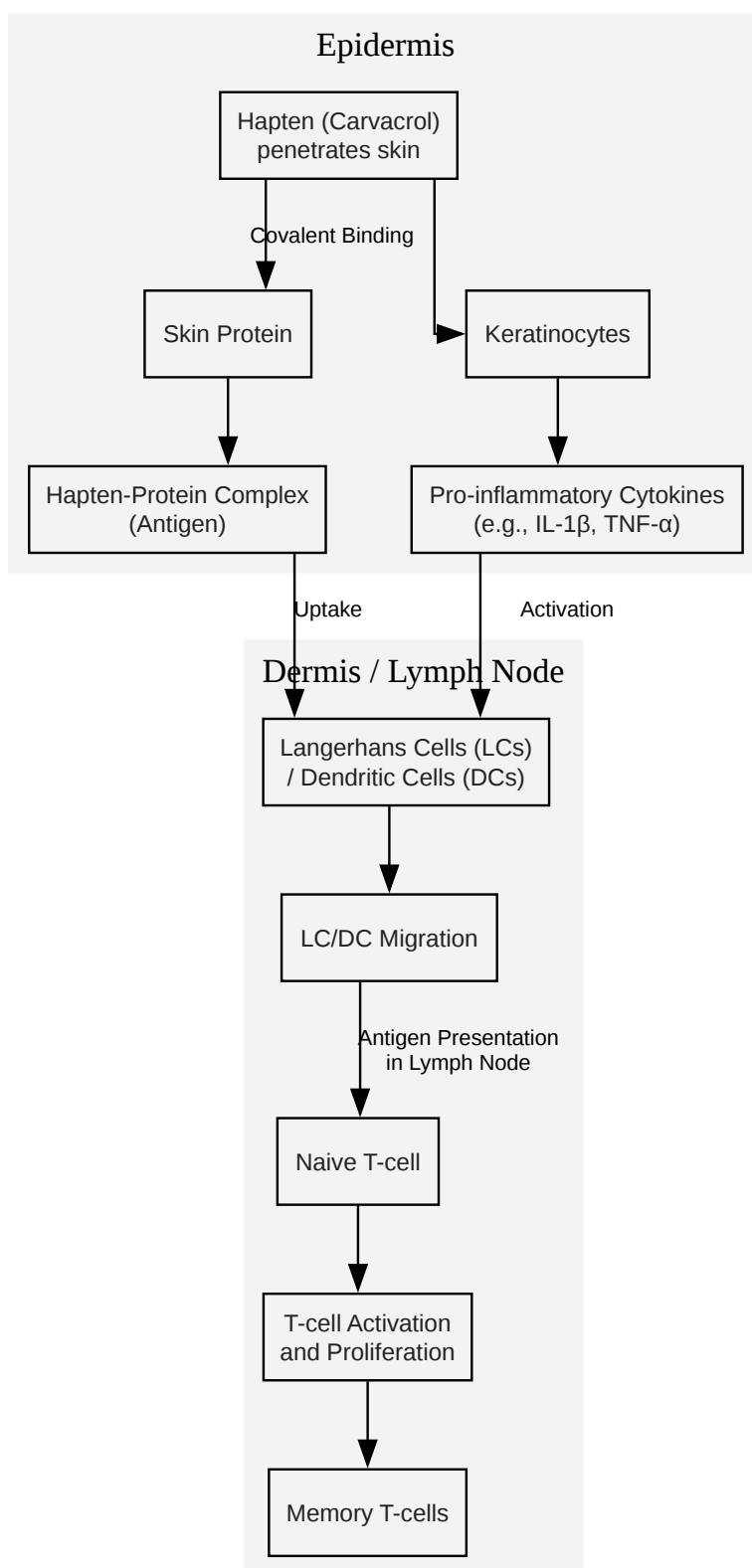
- **Animal Selection:** Typically conducted in rodents (e.g., rats).
- **Dose Groups:** At least three dose levels and a control group are used.
- **Administration:** The test substance is administered orally on a 7-day per week basis for 90 days.
- **Observations:** Daily clinical observations are performed. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** Hematology, clinical biochemistry, and urinalysis are conducted at termination.
- **Pathology:** All animals undergo a full gross necropsy, and a comprehensive set of tissues from all animals are examined microscopically.

- NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Signaling Pathways and Mechanisms of Toxicity

Skin Sensitization

The process of skin sensitization involves a series of events that can be depicted in a simplified signaling pathway.



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Simplified Skin Sensitization Pathway

Description: Skin sensitization is an immunological process. Small molecules like carvacrol, known as haptens, penetrate the skin and bind to skin proteins to form an immunogenic complex. This complex is recognized and processed by Langerhans cells, which then migrate to the lymph nodes to activate T-cells. Upon subsequent exposure, these memory T-cells mount an accelerated and more robust inflammatory response, leading to allergic contact dermatitis.

Toxicokinetics

While specific toxicokinetic data for **2-Prop-1-enyl-p-cymene** is lacking, studies on the related compound p-cymene indicate rapid absorption following oral or inhalation exposure.

Metabolism primarily occurs through oxidation of the side chains (isopropyl and methyl groups) to form more polar, oxygenated metabolites that are then excreted. The major metabolites are typically alcohols and carboxylic acids derived from these side chains.

Conclusion

The available data for carvacrol, a close structural isomer of **2-Prop-1-enyl-p-cymene**, indicate that this class of compounds can be harmful if swallowed, cause severe skin and eye irritation, and may lead to skin sensitization. Genotoxicity potential appears to be low. A No-Observed-Adverse-Effect Level of 12 mg/kg/day was established in a 90-day repeated dose study in rats. Professionals in research and drug development should handle these compounds with appropriate personal protective equipment and be aware of the potential for aspiration toxicity, skin and eye damage, and allergic reactions. Further research is warranted to fully characterize the toxicological profile of **2-Prop-1-enyl-p-cymene** itself.

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- To cite this document: BenchChem. [Safety and toxicity data for "2-Prop-1-enyl-p-cymene"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087797#safety-and-toxicity-data-for-2-prop-1-enyl-p-cymene>]

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